(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position of the pyridine ring. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of Trifluoroethylamine Group: The brominated pyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group at the 1-position. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the trifluoroethylamine group can be oxidized to form corresponding amides or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, bases (e.g., NaH, K2CO3)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Coupling: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate)
Major Products Formed
Substitution: Various substituted pyridines
Oxidation: Amides, nitriles
Reduction: Amines
Coupling: Biaryl compounds
Scientific Research Applications
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic effects. It may be used in the design of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It may find applications in the manufacture of electronic components and coatings.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity for its target. The bromine atom in the pyridine ring may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopyridin-4-yl)methanol
- (3-Bromopyridin-4-yl)methanamine dihydrochloride
- (3-Bromopyridin-4-yl)boronic acid
Uniqueness
®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1R)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
ZIFIMGPYLRYYGP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](C(F)(F)F)N)Br |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)N)Br |
Origin of Product |
United States |
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